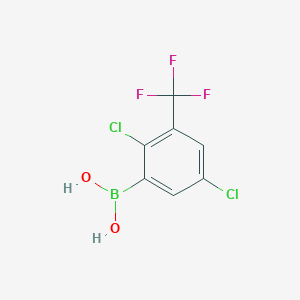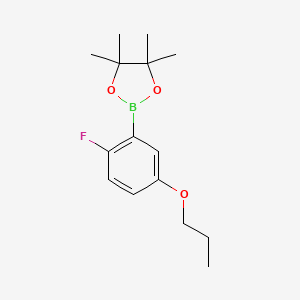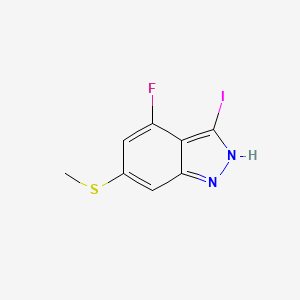
4-Chloro-3-fluoro-2-methylthiophenylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-3-fluoro-2-methylthiophenylboronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with chlorine, fluorine, and a methylsulfanyl group. This compound is of interest in organic synthesis, particularly in the field of cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is widely used in the formation of carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-fluoro-2-methylthiophenylboronic acid can be achieved through several methods. One common approach involves the borylation of aryl halides. For instance, the Miyaura borylation reaction can be employed, where an aryl halide reacts with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction typically occurs under mild conditions and provides high yields of the desired boronic acid .
Industrial Production Methods
Industrial production of arylboronic acids, including this compound, often utilizes continuous flow setups for handling and performing organolithium chemistry on a multigram scale. This method allows for efficient synthesis with high throughput and minimal reaction times .
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-3-fluoro-2-methylthiophenylboronic acid undergoes various types of reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: Reduction reactions can convert the boronic acid to the corresponding borane.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Major Products
Oxidation: Formation of phenols.
Reduction: Formation of boranes.
Substitution: Formation of biaryl compounds.
Applications De Recherche Scientifique
4-Chloro-3-fluoro-2-methylthiophenylboronic acid has several applications in scientific research:
Chemistry: Used in cross-coupling reactions to synthesize complex organic molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: Exploration of its role in drug discovery and development.
Industry: Utilized in the synthesis of materials and intermediates for various industrial applications.
Mécanisme D'action
The mechanism of action of 4-Chloro-3-fluoro-2-methylthiophenylboronic acid in cross-coupling reactions involves the formation of a palladium-boron complex. The palladium catalyst facilitates the transmetalation step, where the boronic acid transfers its aryl group to the palladium center. This is followed by reductive elimination, resulting in the formation of the desired biaryl product .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-Chloro-3-fluorophenyl)boronic acid
- (4-Chloro-2-methylsulfanylphenyl)boronic acid
- (3-Fluoro-2-methylsulfanylphenyl)boronic acid
Uniqueness
4-Chloro-3-fluoro-2-methylthiophenylboronic acid is unique due to the presence of both chlorine and fluorine substituents on the phenyl ring, along with a methylsulfanyl group. This combination of substituents can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable intermediate in organic synthesis .
Propriétés
IUPAC Name |
(4-chloro-3-fluoro-2-methylsulfanylphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BClFO2S/c1-13-7-4(8(11)12)2-3-5(9)6(7)10/h2-3,11-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLWLBKUJIJNKGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)Cl)F)SC)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BClFO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.46 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![N-[2-methyl-5-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)phenyl]methanesulfonamide](/img/structure/B8207334.png)




